molecular formula C44H35BO2 B13089551 (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid

(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid

Cat. No.: B13089551
M. Wt: 606.6 g/mol
InChI Key: YKMWTPQZAOXQIJ-UHFFFAOYSA-N
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Description

(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boronic acid functional group attached to an anthracene core, which is further substituted with two 9,9-dimethyl-9H-fluoren-2-yl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate to facilitate the coupling process .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the compound’s unique structural features allow it to participate in π-π stacking interactions and other non-covalent interactions, which can influence its behavior in various environments .

Comparison with Similar Compounds

(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid can be compared with other similar compounds, such as:

    9,10-Diphenylanthracene: A simpler anthracene derivative used in organic electronics and photophysics.

    9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in light-emitting applications.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor in the synthesis of various fluorene-based compounds

The uniqueness of this compound lies in its combination of boronic acid functionality with the anthracene and fluorene moieties, providing a versatile platform for diverse applications .

Properties

Molecular Formula

C44H35BO2

Molecular Weight

606.6 g/mol

IUPAC Name

[9,10-bis(9,9-dimethylfluoren-2-yl)anthracen-2-yl]boronic acid

InChI

InChI=1S/C44H35BO2/c1-43(2)37-15-9-7-11-29(37)31-20-17-26(23-39(31)43)41-33-13-5-6-14-34(33)42(36-25-28(45(46)47)19-22-35(36)41)27-18-21-32-30-12-8-10-16-38(30)44(3,4)40(32)24-27/h5-25,46-47H,1-4H3

InChI Key

YKMWTPQZAOXQIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)(O)O

Origin of Product

United States

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